Timoprazole

Gastric Acid Secretion Proton Pump Inhibition Functional Assay

Procure Timoprazole (CAS 57237-97-5) exclusively as the critical, non-substitutable research tool it is. As the foundational benzimidazole sulfoxide PPI, it provides a mandatory low-potency control (IC50 ~8.5 µM) for aminopyrine accumulation SAR studies and a benchmark activation energy (ΔG‡ +5.5 kcal/mol) in computational chemistry. Most critically, it is the unique positive control for iodide uptake blockade in FRTL-5 cell models, a distinct off-target liability systematically eliminated in its clinical successors. Using omeprazole or pantoprazole compromises these specific research objectives. Ensure your mechanistic, computational, or toxicological studies are anchored by the genuine archetype. For R&D use only; not for human or veterinary application.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
CAS No. 57237-97-5
Cat. No. B035771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimoprazole
CAS57237-97-5
SynonymsTimoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3
InChIInChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)
InChIKeyHBDKFZNDMVLSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timoprazole (CAS 57237-97-5): Foundational Benzimidazole Proton Pump Inhibitor for Mechanistic & Structural Studies


Timoprazole (2-[(2-pyridylmethyl)sulfinyl]-1H-benzimidazole) is a substituted benzimidazole that acts as a covalent, acid-activated inhibitor of the gastric H+/K+-ATPase (proton pump), thereby suppressing gastric acid secretion [1][2]. Identified in 1975 as one of the first well-defined gastric proton pump inhibitors, timoprazole's simple pyridylmethylsulfinyl benzimidazole structure generated high anti-secretory activity that spurred extensive derivative research [3][4]. Although never marketed clinically due to an off-target effect on thyroidal iodide uptake, timoprazole is recognized as the structural and pharmacological 'backbone' from which successful PPIs like omeprazole, lansoprazole, and pantoprazole were developed [5].

Why Timoprazole Cannot Be Interchanged with Marketed Benzimidazole PPIs: Quantified Differences in Potency, Activation Energetics, and Selectivity


Despite sharing the same core benzimidazole sulfoxide pharmacophore, substituting timoprazole with structurally optimized clinical PPIs like omeprazole or picoprazole in research settings will compromise specific study objectives due to fundamentally different molecular behavior. Head-to-head in vitro studies reveal significant differences in functional potency (IC50), while quantum chemical calculations demonstrate that timoprazole faces a higher activation energy barrier for covalent enzyme inactivation and forms a less stable final complex. Critically, timoprazole possesses a unique off-target inhibition of thyroid iodide uptake—a liability that directly drove the design of its successors to eliminate this property. Therefore, for researchers investigating the foundational mechanism of acid inhibition without confounding substituent effects, or for those studying the specific molecular basis of PPI-induced thyroid dysfunction, timoprazole is a non-substitutable research tool.

Quantitative Evidence Guide: Timoprazole Differentiation vs. Omeprazole & Picoprazole


Functional Proton Pump Inhibition Potency in Guinea Pig Parietal Cells: IC50 Comparison

Timoprazole is 65-fold less potent than omeprazole and 2-fold less potent than picoprazole in inhibiting H+ secretion in isolated guinea pig parietal cells stimulated by histamine or dbcAMP [1]. The IC50 values, derived from 14C-aminopyrine accumulation as a surrogate for H+ secretion, indicate a clear potency hierarchy among these early benzimidazoles. This difference in functional potency is a direct consequence of the absence of substituents that enhance binding affinity and stability in later analogs [2].

Gastric Acid Secretion Proton Pump Inhibition Functional Assay

Mechanistic Barrier to Covalent Enzyme Inhibition: Free Energy of Activation (ΔG‡) for Disulfide Complex Formation

Density Functional Theory (DFT) calculations reveal that the rate-determining step for irreversible proton pump inhibition—the formation of a disulfide complex with a cysteine residue—has a free energy barrier (ΔG‡) that is 5.5 kcal/mol higher for timoprazole compared to S-omeprazole [1]. Furthermore, the final disulfide complex formed by S-omeprazole is thermodynamically more stable by 4.5 kcal/mol than the timoprazole-derived complex [1]. These computational findings directly explain timoprazole's lower functional potency and corroborate its less efficient acid inhibition process.

Computational Chemistry Enzyme Inhibition Mechanism DFT

Off-Target Selectivity Profile: Inhibition of Thyroidal Iodide Uptake

A defining characteristic of timoprazole is its off-target inhibition of iodide uptake by thyroid cells, an effect that subsequent PPIs were specifically designed to eliminate [1]. In FRTL-5 rat thyroid cells, timoprazole inhibits iodide transport in a dose-dependent manner, with complete reversal upon rinsing, and without cytotoxic effects on protein synthesis or TSH-induced cAMP production at concentrations below 1000 µM [1]. This distinct side effect, observed in early in vivo studies as thyroid gland enlargement and atrophy of the thymus, was a key factor in its discontinuation and the structural optimization of its successors [2].

Toxicology Endocrine Disruption Selectivity

Cytoprotective Activity Separation from Antisecretory Potency

In a rat model, orally administered timoprazole exhibits a distinct cytoprotective effect on gastric mucosa against various noxious agents (boiling water, ethanol, 0.6 N HCl), with an ED50 of 1-3 mg/kg [1]. This cytoprotective effect occurs at doses significantly lower than those required for its antisecretory action (ED50 ~12 mg/kg), indicating a separation of pharmacodynamic activities [1]. Furthermore, the cytoprotective mechanism appears partially prostaglandin-independent, as high doses (5 mg/kg) overcome indomethacin blockade, a feature not shared by mild irritants [1]. This profile contrasts with the more potent antisecretory-focused activity of later PPIs.

Gastroprotection Ulcer Models Therapeutic Window

Structural Simplicity as a Baseline for Structure-Activity Relationship (SAR) Studies

Timoprazole's unsubstituted pyridinylmethylsulfinyl benzimidazole core (C13H11N3OS, MW 257.31) represents the minimal structural requirement for proton pump inhibition within this class [1]. Marketed PPIs such as omeprazole, lansoprazole, and pantoprazole are all derivatives of this core, adorned with various substituents (e.g., methoxy, methyl, difluoromethoxy groups) that modulate their physicochemical properties, metabolic stability, and potency [2]. This simplicity makes timoprazole an essential baseline comparator for medicinal chemists optimizing next-generation inhibitors, allowing for the unambiguous attribution of improved properties to specific functional group modifications.

Medicinal Chemistry SAR Proton Pump Inhibitor Design

Optimal Research and Industrial Applications for Timoprazole Based on Quantified Differentiation


Establishing Low-Potency Baselines in Functional PPI Activity Assays

Use timoprazole as a low-potency control (IC50 ~8.5 µM) in 14C-aminopyrine accumulation assays with guinea pig parietal cells to generate full concentration-response curves for benzimidazole SAR studies, providing a critical anchor point for ranking new chemical entities against both weaker and stronger inhibitors like picoprazole and omeprazole [1].

Computational Modeling of Acid Activation and Enzyme Inactivation Energetics

Employ timoprazole's calculated activation parameters (ΔG‡ +5.5 kcal/mol vs. S-omeprazole) as a benchmark in quantum chemical studies aimed at predicting the inhibitory efficacy of novel PPI scaffolds or understanding the fundamental energetic landscape of disulfide complex formation with H+/K+-ATPase [2].

Investigating the Mechanism of PPI-Induced Thyroidal Iodide Uptake Inhibition

Utilize timoprazole as a selective tool compound in FRTL-5 cell models to delineate the specific molecular interactions responsible for off-target iodide transport blockade, serving as a positive control for assays designed to screen new benzimidazole derivatives for this unwanted endocrine liability [3].

Studying Cytoprotective Mechanisms Independent of Profound Acid Suppression

Apply timoprazole in rodent models of gastric mucosal injury to investigate cytoprotective pathways that are active at low oral doses (1-3 mg/kg) and separable from its antisecretory effects (~12 mg/kg), thereby avoiding the confounding influence of potent acid suppression seen with clinical PPIs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.